1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Lipophilicity Drug-likeness Physicochemical profiling

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 320419-41-8, MDL MFCD00141140) is a synthetic pyridazine-3-carboxamide derivative bearing a 2,4-dichlorophenyl substituent at the N1 position, a free 4-hydroxy group, and a primary carboxamide at the 3-position. Its molecular formula is C₁₁H₇Cl₂N₃O₃ with a monoisotopic mass of 298.986 Da.

Molecular Formula C11H7Cl2N3O3
Molecular Weight 300.09 g/mol
CAS No. 320419-41-8
Cat. No. B1455995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
CAS320419-41-8
Molecular FormulaC11H7Cl2N3O3
Molecular Weight300.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O
InChIInChI=1S/C11H7Cl2N3O3/c12-5-1-2-7(6(13)3-5)16-9(18)4-8(17)10(15-16)11(14)19/h1-4,17H,(H2,14,19)
InChIKeySIQWFHRCYOEDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 320419-41-8): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 320419-41-8, MDL MFCD00141140) is a synthetic pyridazine-3-carboxamide derivative bearing a 2,4-dichlorophenyl substituent at the N1 position, a free 4-hydroxy group, and a primary carboxamide at the 3-position [1]. Its molecular formula is C₁₁H₇Cl₂N₃O₃ with a monoisotopic mass of 298.986 Da . Computed physicochemical properties include a LogP of 0.81 and a topological polar surface area consistent with three hydrogen-bond donors (4-OH, –CONH₂) and six hydrogen-bond acceptors . The compound is commercially supplied at purity levels ranging from 90% to 98% and is promoted as a chemical intermediate for novel drug development across multiple therapeutic areas .

Why 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide Cannot Be Casually Substituted by Its Carboxylic Acid or Ester Congeners


Within the 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine chemical series, the functional group at the 3-position (carboxamide vs. carboxylic acid vs. methyl ester) fundamentally alters hydrogen-bonding capacity, lipophilicity, and synthetic downstream utility. The primary carboxamide of the target compound (CAS 320419-41-8) provides three H-bond donors versus two for the carboxylic acid analog (CAS 121582-66-9) and one for the methyl ester (CAS 121582-57-8) [1]. The measured/calculated LogP difference—0.81 for the carboxamide versus an XLogP3 of 2.6 for the carboxylic acid [2]—represents a >8-fold difference in theoretical octanol-water partition coefficient, directly affecting aqueous solubility, membrane permeability, and pharmacokinetic behavior if the compounds are used as pharmacophore scaffolds. Furthermore, the carboxamide is uniquely poised for direct amide coupling or Hofmann rearrangement without requiring protective-group manipulation, whereas the carboxylic acid necessitates activation and the ester requires hydrolysis before further derivatization [3]. These differences mean that procurement decisions based solely on the shared 2,4-dichlorophenyl-pyridazinone core will not yield equivalent research outcomes.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (320419-41-8) Versus Closest Analogs


LogP Differential: Carboxamide (0.81) vs. Carboxylic Acid Analog (2.6) — Impact on Aqueous Solubility and Permeability Predictions

The target compound (CAS 320419-41-8) exhibits a computed LogP of 0.81 , whereas its direct carboxylic acid analog (CAS 121582-66-9) has an XLogP3 of 2.6 [1]. This LogP difference of approximately 1.8 log units corresponds to a ~63-fold difference in predicted octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the carboxamide relative to the acid. This places the carboxamide in a more favorable drug-likeness space (LogP < 5) and closer to the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five. Published SAR studies on pyridazine-3-carboxamides confirm that measured LogP values for this carboxamide class correlate with improved drug-likeness over more lipophilic analogs [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count: Carboxamide (3 HBD) vs. Methyl Ester (1 HBD) — Implications for Target Engagement and Crystal Engineering

The target compound's primary carboxamide group together with the 4-hydroxy substituent yields three hydrogen-bond donor (HBD) sites (4-OH, –CONH₂), compared to only one HBD in the methyl ester analog (CAS 121582-57-8; 4-OH only) and two HBD in the carboxylic acid analog [1]. This additional H-bond donor capacity is critical for: (i) forming specific directional interactions with protein backbone carbonyls or side-chain carboxylates in kinase ATP-binding pockets, where pyridazine-3-carboxamides have been shown to act as hinge-region binders; and (ii) enabling co-crystallization with target proteins through enhanced lattice contacts. The class of pyridazine-3-carboxamides has demonstrated potent CB2 agonist activity (compound 26: EC₅₀ = 3.665 nM, selectivity index > 2729 over CB1), with docking studies confirming that the carboxamide NH₂ engages in critical hydrogen-bond networks within the receptor orthosteric site [2].

Hydrogen bonding Supramolecular chemistry Structure-based drug design

Synthetic Tractability: Direct Amide Coupling Readiness vs. Ester Hydrolysis or Acid Activation Prerequisites

The target compound (CAS 320419-41-8) is supplied as the pre-formed primary carboxamide, which can directly participate in amide coupling reactions (e.g., with carboxylic acids or activated esters) to generate bis-amide libraries, or undergo dehydration to the nitrile for further diversification . In contrast, the methyl ester analog (CAS 121582-57-8) requires a hydrolysis step (saponification or acidic cleavage) to liberate the carboxylic acid before amide bond formation, adding one synthetic step with associated yield loss . The carboxylic acid analog (CAS 121582-66-9) requires in situ activation (e.g., HATU, EDCI/HOBt) before amide coupling, which introduces additional reagent costs, side-product management, and purification burden. For high-throughput parallel synthesis or DNA-encoded library construction where step-count reduction is paramount, the carboxamide intermediate provides a one-step advantage over both the ester and the acid.

Synthetic chemistry Library synthesis Medicinal chemistry

Commercial Purity Tiers: 98% (NLT) Supply from MolCore vs. 90–95% from Alternative Vendors — Reproducibility Implications

Multiple vendors supply this compound at varying purity specifications. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems , while other suppliers list purities of 90% (ABCR ), 95% (BenchChem, CymitQuimica ), or unspecified (ChemicalBook). The carboxylic acid analog (CAS 121582-66-9) is typically offered at 95% purity . A purity delta of up to 8 percentage points (90% vs. 98%) can translate to measurable differences in reaction yields, impurity profiles, and biological assay reproducibility—particularly in cellular assays sensitive to trace metal or organic contaminants. For procurement decisions in regulated environments (e.g., GLP toxicology studies or IND-enabling synthesis), the availability of a 98% NLT grade with ISO traceability provides a quality benchmark not uniformly available across the analog series.

Quality control Reproducibility Procurement specification

Molecular Weight and Exact Mass Precision: 300.098 Da vs. 301.079 Da (Carboxylic Acid) vs. 315.11 Da (Methyl Ester) — Relevance for Mass Spectrometry-Based Assays

The target compound has a molecular weight of 300.098 Da (exact mass 298.986 Da) , which is approximately 1 Da lighter than the carboxylic acid analog (MW 301.079 Da) [1] and 15 Da lighter than the methyl ester analog (MW 315.11 Da) . In LC-MS/MS-based bioanalytical workflows, this mass difference enables unambiguous differentiation of the carboxamide from its acid and ester analogs in the same chromatographic run without isobaric interference. The characteristic neutral loss of 17 Da (NH₃) from the primary amide in collision-induced dissociation (CID) provides an additional MS/MS fingerprint absent in the acid (–44 Da, CO₂) and ester (–32 Da, CH₃OH) analogs, facilitating confident structural assignment in metabolite identification and reaction monitoring studies.

Mass spectrometry Metabolite identification Bioanalytical chemistry

High-Value Application Scenarios for 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide Based on Differential Evidence


Medicinal Chemistry: Kinase Inhibitor and GPCR Modulator Library Synthesis Leveraging the Pre-Formed Carboxamide

The primary carboxamide functionality of CAS 320419-41-8 enables direct one-step diversification into bis-amide libraries targeting kinase hinge regions or GPCR orthosteric sites. Published SAR on pyridazine-3-carboxamides demonstrates that the carboxamide NH₂ engages in critical hydrogen bonds within the CB2 receptor binding pocket, contributing to single-digit nanomolar potency (EC₅₀ down to 3.665 nM) with >2700-fold selectivity over CB1 [1]. The 2,4-dichlorophenyl substituent provides a halogen-rich surface for halogen-bonding interactions and favorable Van der Waals contacts in hydrophobic pockets. When the synthetic objective is rapid analog generation without hydrolysis or activation steps, this compound offers a documented one-step advantage over the corresponding methyl ester and carboxylic acid intermediates.

Physicochemical Property Optimization: Scaffold with Experimentally Favorable LogP (0.81) for Oral Bioavailability Programs

With a computed LogP of 0.81 , this carboxamide falls within the optimal Lipinski range (0–3) for predicted oral absorption, in contrast to the more lipophilic carboxylic acid analog (XLogP3 = 2.6) [2]. This property makes it a superior starting scaffold for lead optimization programs where maintaining aqueous solubility while building in target potency is critical. The pyridazine-3-carboxamide class has been explicitly shown to exhibit improved drug-likeness parameters, including reduced LogP values, when compared to more lipophilic reference compounds [1]. Procurement of the carboxamide rather than the acid obviates the need for subsequent polarity-masking strategies.

Bioanalytical Reference Standard: Unique MS/MS Fingerprint for DMPK and Metabolite Identification Studies

The characteristic molecular weight (300.098 Da) and the primary amide-specific neutral loss of 17 Da (NH₃) under CID conditions distinguish this compound from its acid (301.079 Da; –44 Da CO₂ loss) and ester (315.11 Da; –32 Da CH₃OH loss) analogs in LC-MS/MS workflows [2]. This enables its use as a non-isobaric internal standard or metabolite reference in pharmacokinetic studies where co-elution or mass interference among closely related pyridazine intermediates could otherwise confound quantification and structural assignment.

Crystallography and Structural Biology: Maximal Hydrogen-Bond Donor Repertoire for Protein Co-Crystallization

With three hydrogen-bond donors (4-OH and –CONH₂) [3], this compound provides more potential定向 interactions with protein backbone and side-chain residues than its acid (2 HBD) or ester (1 HBD) congeners. For fragment-based drug discovery (FBDD) or soaking experiments where the pyridazinone core serves as a hinge-binding scaffold, the additional H-bond donor capacity of the primary carboxamide increases the probability of obtaining well-resolved electron density for the 3-position substituent, thereby yielding higher-quality structural information to guide subsequent optimization cycles. The class-level precedent from pyridazine-3-carboxamide CB2 agonist co-crystallization and docking studies supports this application [1].

Quote Request

Request a Quote for 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.